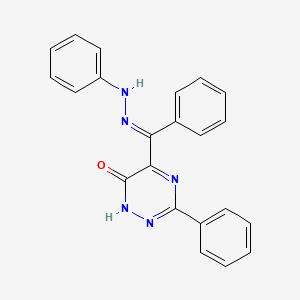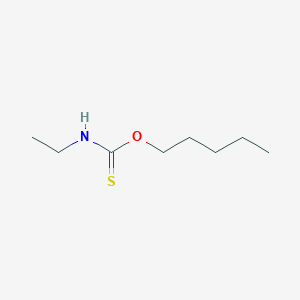![molecular formula C12H16OSe B12904524 Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as tetrahydrofurans. This compound features a tetrahydrofuran ring substituted with a methyl group at the second position and a phenylselanyl group at the fifth position. The presence of the phenylselanyl group introduces unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors in the presence of phenylselenohalides. One common method involves the reaction of 2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) in the presence of Lewis bases like piperidine, triethylamine, pyridine, or quinoline . The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding tetrahydrofuran derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Tetrahydrofuran derivatives without the phenylselanyl group.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of selenium-containing compounds.
Medicine: Research into its potential therapeutic applications, including its role as an antioxidant or in drug delivery systems, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its role in redox biology is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-((phenylthio)methyl)tetrahydrofuran: Similar structure but with a phenylthio group instead of a phenylselanyl group.
2-Methyl-5-((phenylsulfinyl)methyl)tetrahydrofuran: Contains a phenylsulfinyl group.
2-Methyl-5-((phenylsulfonyl)methyl)tetrahydrofuran: Contains a phenylsulfonyl group.
Uniqueness
The presence of the phenylselanyl group in 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran imparts unique redox properties that are not observed in its sulfur analogs. This makes it particularly valuable in studies related to oxidative stress and redox biology. Additionally, the selenium atom can form stronger bonds with certain biological targets, potentially leading to different biological activities compared to its sulfur counterparts .
Eigenschaften
Molekularformel |
C12H16OSe |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-methyl-5-(phenylselanylmethyl)oxolane |
InChI |
InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
InChI-Schlüssel |
HEZGPNCADCTNQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)C[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

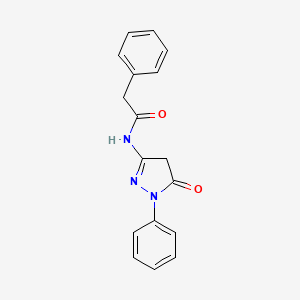
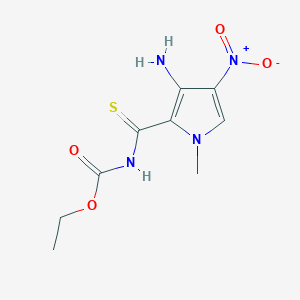
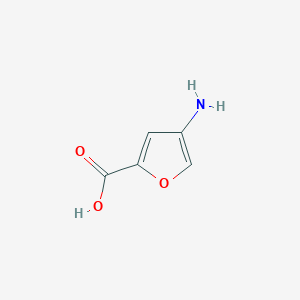
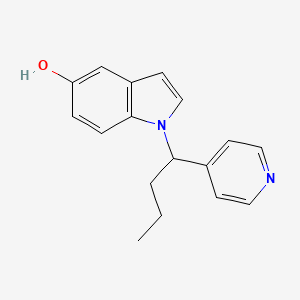
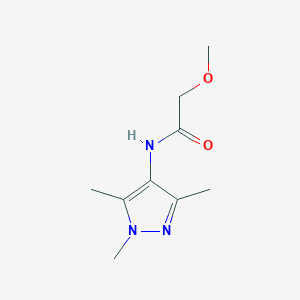
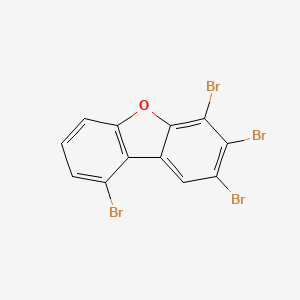
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
